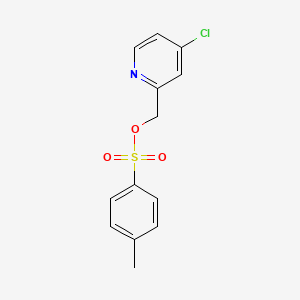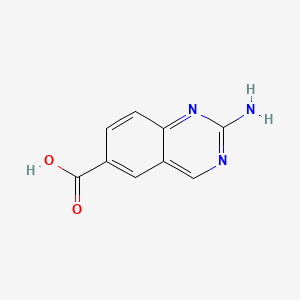
2-Aminoquinazoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoquinazoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinazoline core with an amino group at the second position and a carboxylic acid group at the sixth position. This compound is of significant interest due to its potential biological and pharmaceutical applications, particularly in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline-6-carboxylic acid can be achieved through various methods. One efficient approach involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This method uses hydrochloric acid as a mediator and can yield high amounts of the desired product. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Aminoquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
2-Aminoquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 2-aminoquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Quinazoline: A parent compound with a similar core structure but lacking the amino and carboxylic acid groups.
Quinazolinone: A derivative with a carbonyl group at the fourth position, exhibiting different biological activities.
2-Aminoquinazoline: A compound with an amino group at the second position but without the carboxylic acid group.
Uniqueness: 2-Aminoquinazoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .
特性
分子式 |
C9H7N3O2 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
2-aminoquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h1-4H,(H,13,14)(H2,10,11,12) |
InChIキー |
WNNKMWCVPUPALT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=NC=C2C=C1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


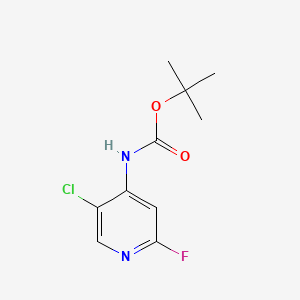

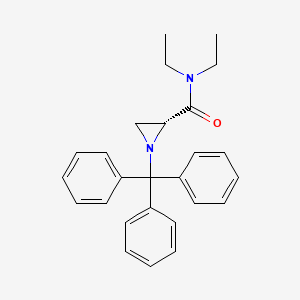
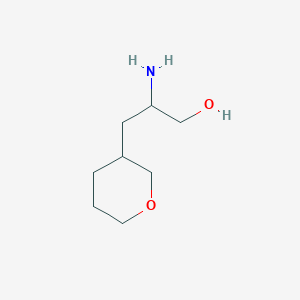






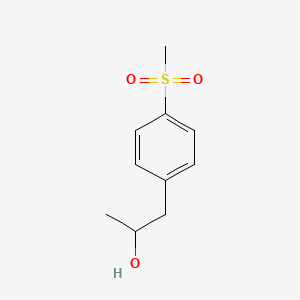
![tert-Butyl (4aS,7aR)-4a-(hydroxymethyl)octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15314926.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
